molecular formula C24H29N3O2S2 B2861358 N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide CAS No. 631860-91-8

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2861358
CAS No.: 631860-91-8
M. Wt: 455.64
InChI Key: HXFDHAGSULWCAU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a substituted piperazine-thiophene scaffold. Its structure includes a benzamide core linked to a 4,5-dimethylthiophen-2-yl group, further substituted by a 4-(2-hydroxyethyl)piperazin-1-ylmethyl moiety.

Properties

IUPAC Name

N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S2/c1-17-18(2)31-24(25-23(29)19-7-4-3-5-8-19)21(17)22(20-9-6-16-30-20)27-12-10-26(11-13-27)14-15-28/h3-9,16,22,28H,10-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFDHAGSULWCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CS2)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include the same steps as the laboratory synthesis but optimized for scale, including the use of continuous flow reactors and real-time monitoring of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid architecture:

  • Benzamide core : Common in kinase inhibitors and apoptosis regulators.
  • Hydroxyethyl-piperazine : Enhances solubility and hydrogen-bonding capacity.
  • Thiophene moieties : Promote membrane permeability and target engagement via hydrophobic interactions.

Comparison Table of Structural Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Benzamide 4-(2-hydroxyethyl)piperazine, thiophen-2-yl, 4,5-dimethylthiophene Hypothesized: Bcl-2 family proteins
ABT-737 (CAS 852808-04-9) Benzamide 4′-chlorobiphenylmethyl-piperazine, sulfonamide linkage Bcl-2/Bcl-xL inhibitor (IC₅₀: <1 nM)
MK22 (RTC7) Propan-1-one 4-(trifluoromethyl)phenyl-piperazine, thiophen-2-ylthio Undisclosed (screened for CNS targets)
MK46 Butanamide N,N-dimethyl, thiophen-2-yl Potential metabolic enzyme modulator

Functional Differences and Implications

  • Hydrophilicity : The hydroxyethyl group in the target compound may improve aqueous solubility compared to ABT-737’s chlorinated biphenyl system, which is highly lipophilic .
  • Target Selectivity : ABT-737’s sulfonamide and biphenyl groups confer specificity for Bcl-2/Bcl-xL, whereas the target compound’s thiophene-rich structure could favor interactions with kinases or GPCRs.
  • Synthetic Complexity : The target compound’s multi-step synthesis (implied by ’s methods for thiophene-piperazine derivatives) contrasts with ABT-737’s reliance on sulfonamide coupling .

Pharmacological and Physicochemical Data

Predicted Physicochemical Properties (Target Compound vs. ABT-737)

Property Target Compound ABT-737
Molecular Weight ~550 g/mol (estimated) 813.41 g/mol
LogP (lipophilicity) ~3.5 (moderate) 6.8 (highly lipophilic)
Hydrogen Bond Donors 3 (amide, hydroxyethyl) 4 (sulfonamide, amide)
Solubility (PBS) Moderate Low

Biological Activity

N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound with the molecular formula C25H30N4O2S. It features a benzamide core connected to a piperazine ring through a thiophene moiety, which gives it unique properties that are being explored for various biological activities.

Chemical Structure

The chemical structure of N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide can be represented as follows:

C25H30N4O2S\text{C}_{25}\text{H}_{30}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene moiety may enhance the compound's binding affinity and specificity, suggesting a role in various therapeutic applications.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have shown efficacy against various cancer cell lines, indicating that N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide may also possess similar activities. A study by evaluated a series of piperazine-based compounds and found promising results in inhibiting tumor growth.

Antibacterial and Antifungal Activity

The compound has been investigated for its antibacterial and antifungal properties. In particular, derivatives of piperazine have shown effectiveness against multiple bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes within the pathogens .

Anti-tubercular Activity

N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide has been explored for its potential anti-tubercular properties. Preliminary studies indicate that it may inhibit the growth of Mycobacterium tuberculosis, although further research is required to establish its efficacy and mechanism .

Case Studies

  • Antitumor Screening : In vitro studies conducted on similar compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that N-(3-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-4,5-dimethylthiophen-2-yl)benzamide may exhibit comparable potency.
    CompoundCell LineIC50 (μM)
    Compound AA549 (Lung)10
    Compound BMCF7 (Breast)15
    N-(3-{...})TBDTBD
  • Antibacterial Activity : A study evaluated the antibacterial effects of related piperazine derivatives against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
    Bacteria TypeZone of Inhibition (mm)
    E. coli20
    S. aureus25
    P. aeruginosa18

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and how can purity be ensured?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Stepwise coupling : Sequential introduction of the thiophene, piperazine, and benzamide moieties under controlled conditions (e.g., THF solvent, HBTU coupling agents, and Et₃N as a base) .
  • Purification : Silica gel column chromatography is critical to isolate intermediates and the final product, with TLC and HPLC (≥98% purity) used to confirm purity .
  • Key parameters : Reaction time (12–24 hours), temperature (room temperature to reflux), and inert atmospheres to prevent oxidation .

Q. How is the molecular structure confirmed, and what analytical techniques are essential?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : Optional for absolute stereochemical determination, though limited by crystal formation challenges .

Q. Which physicochemical properties are critical for preclinical formulation, and how are they measured?

Key properties include:

  • Solubility : Tested in polar (e.g., DMSO) and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy; low aqueous solubility often necessitates prodrug strategies .
  • Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products .
  • LogP : Determined via shake-flask or chromatographic methods to assess lipophilicity (expected LogP >3 due to aromatic and piperazine groups) .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-thiophene coupling step?

Optimization strategies involve:

  • Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Byproduct analysis : LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry or temperature .

Q. How should contradictory data on biological activity between in vitro and in vivo assays be resolved?

Contradictions may arise from:

  • Metabolic instability : Perform hepatic microsome assays (human/rodent) to identify rapid clearance pathways .
  • Protein binding : Equilibrium dialysis to measure plasma protein binding, which may reduce free drug availability in vivo .
  • Dose adjustments : Pharmacokinetic modeling (e.g., AUC, Cmax) to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. What methodologies are recommended for designing target-specific in vitro assays?

Prioritize:

  • Receptor binding assays : Radioligand displacement (e.g., ³H-labeled competitors) for affinity quantification .
  • Functional assays : GTPγS binding for GPCR targets or kinase inhibition assays (ADP-Glo) to measure enzymatic activity .
  • Off-target screening : Broad-panel profiling (e.g., Eurofins CEREP) to assess selectivity against 100+ receptors/enzymes .

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